4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine
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Overview
Description
4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a thienyl group and a trifluoromethylbenzyl ether moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thienyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the trifluoromethylbenzyl ether moiety: This could be done via etherification reactions using suitable benzyl halides and alcohols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienyl)-2-phenylpyrimidine: Lacks the trifluoromethylbenzyl ether moiety.
4-(2-Thienyl)-2-(4-methoxyphenyl)pyrimidine: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylbenzyl ether moiety in 4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine might confer unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.
For precise and detailed information, consulting scientific literature and databases would be essential
Properties
IUPAC Name |
4-thiophen-2-yl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS/c23-22(24,25)17-7-3-15(4-8-17)14-28-18-9-5-16(6-10-18)21-26-12-11-19(27-21)20-2-1-13-29-20/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHUUYNDQLALFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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